- Alumina-assisted reduction of carbonyl compounds with sodium borohydride in hexane, Canadian Journal of Chemistry, 1998, 76(12), 1916-1921

Cas no 89-78-1 (DL-Menthol)

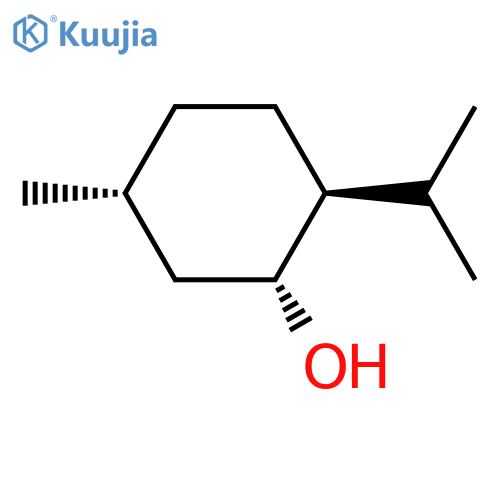

DL-メントール(DL-メントール)は、天然由来のメントールのラセミ体であり、化学式C10H20Oで表される環状モノテルペンアルコールです。冷却感と清涼感を提供する特性があり、医薬品、化粧品、食品添加物など幅広い分野で利用されています。その優れた揮発性と安定性から、外用鎮痛剤や口腔ケア製品の有効成分としても頻繁に採用されています。特に、光学異性体(L-メントールとD-メントール)の混合物であるため、特定の用途においては純粋なL-メントールよりもコスト効率に優れる場合があります。溶解度についてはエタノールや油脂類との親和性が高く、製剤設計の柔軟性が特徴です。

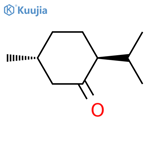

DL-Menthol structure

商品名:DL-Menthol

DL-Menthol 化学的及び物理的性質

名前と識別子

-

- DL-Menthol

- (1R,2S,5R)-rel-2-Isopropyl-5-Methylcyclohexanol

- menthol crystal extract

- (1α,2β,5α)-5-methyl-2-(1-methylethyl)cyclohexanol

- 2-(1-methylethyl)-5-methyl-cyclohexanol

- 2-isopropyl-5-methyl-cyclohexano

- 5alpha-Methyl-2beta-(1alpha-methylethyl)cyclohexanol

- MENTHOL

- MENTHOL(RG)

- MENTHOL, DL-(SG)

- (+/-)-MENTHOL

- (-a)-MENTHOL RACEMIC

- 2-isopropyl-5-methylcyclohexanol

- 2-isopropyl-5-methyl-cyclohexanol

- 4-isopropyl-1-methylcyclohexan-3-ol

- CYCLOHEXANOL,5-METHYL-2-(1-METHYLETHYL)-, (1R,2S,5R)-REL-

- DL-MENTHAN-3-OL

- DL-MENTHOL FOR SY

- DL-MENTHOL, CERTIFIED REFERENCE MATERIAL

- dl-Peppermint

- Fancol menthol

- hexahydrothymol

- I-menthol

- Menthacamphor

- MENTHOL 99

- MENTHOL CRYSTALS

- MENTHOL RAC

- Menthol100µg

- MENTHOLS

- Menthomenthol

- Peppermint camphor

- p-menthan-3-ol

- RACEMIC MENTHO

- Racemic menthol

- (±)-p-Menthan-3-ol

- (1alpha,2beta,5alpha)-5-Methyl-2-(1-methylethyl)-cyclohexanol

- 薄荷脑

- l-Menthol

- (-)-menthol

- Levomenthol

- l-(-)-Menthol

- (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol

- U.S.P. Menthol

- Levomentholum

- Menthol racemic

- (1r,2s,5r)-(-)-menthol

- d,l-Menthol

- (-)-Menthyl alcohol

- Menthol natural

- (-)-(1R,3R,4S)-Menthol

- (1R)-(-)-Menthol

- D-(-)-Menthol

- Headache crystals

- (R)-(-)-Menthol

- Menthol (VAN)

- l-Menthol (natural)

- (+-)-Menthol

- Racementhol

- (-)-trans-p-Menthan-cis-ol

- 1-Menthol

- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1α,2β,5α)- (ZCI)

- Menthol, cis-1,3,trans-1,4- (8CI)

- Menthol, dl- (6CI)

- rel-(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexanol (ACI)

- (1R,2S,5R)-rel-5-Methyl-2-(1-methylethyl)cyclohexanol

- (±)-Menthol

- Fisherman's Friend Lozenges

- FT 11

- Meggezone

- Menthol JP COS

- MENTHOL JP COS SP

- NSC 2603

- rac-Menthol

- Therapeutic Mineral Ice

- Thymomenthol

- InChI=1/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1

- NS00114068

- cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2R,5R)-

- Neoisomenthol, (+)-

- EN300-219194

- (1R,?2R,?5R)?-?2-?Isopropyl-?5-?methylcyclohexanol

- FEMA No. 2666

- iso-neomenthol

- menthol (iso-)

- (1R,3R,4R)-form

- 20752-34-5

- Neoisomenthol

- UNII-90E7IB31QH

- Isoneomenthol

- NOOLISFMXDJSKH-OPRDCNLKSA-

- LMPR0102090057

- 491-02-1

- 3623-52-7

- 2-Isopropyl-5-methylcyclohexanol, (1.alpha.,2.alpha.,5.alpha.)-

- SCHEMBL1703569

- d-neo-Menthol

- CYCLOHEXANOL, 5-METHYL-2-(1-METHYLETHYL)-, (1R-(1.ALPHA.,2.ALPHA.,5.ALPHA.))-

- (R,R,R)-Menthol

- (1R,2R,5R)-2-isopropyl-5-methylcyclohexanol

- DTXSID80895815

- MFCD09834087

- MENTHOL, (1R,3R,4R)-(+)-

- rel-(1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol

- (1R,2R,5R)-Isomenthol

- (1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol

- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1theta-(1alpha,2alpha,5alpha))-

- (1R,2R,5R)-rel-2-Isopropyl-5-methylcyclohexanol

- Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1.alpha.,2.alpha.,5.alpha.)-

- (+/-)-Neoisomenthol

- 90E7IB31QH

- DL-ISOMENTHOL

- (1R)-(+)-neoisomenthol

- NCGC00142588-01

- (1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol

- (+)-neoisomenthol

- CS-0239800

- CHEBI:18451

- Q27109029

- cis-1,3,cis-1,4-menthol

- (1alpha,2alpha,5alpha)-5-methyl-2-(1-methylethyl)cyclohexanol

- 89-78-1

- Peppermint Extract

-

- MDL: MFCD00064814

- インチ: 1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m1/s1

- InChIKey: NOOLISFMXDJSKH-KXUCPTDWSA-N

- ほほえんだ: C([C@@H]1CC[C@@H](C)C[C@H]1O)(C)C

- BRN: 3194263

計算された属性

- せいみつぶんしりょう: 156.15100

- どういたいしつりょう: 156.151

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 色と性状: 無色透明棒状結晶で、さわやかなミントの香りが漂っています。

- 密度みつど: 0.89 g/mL at 25 °C(lit.)

- ゆうかいてん: 34-36 °C (lit.)

- ふってん: 216 °C(lit.)

- フラッシュポイント: 華氏温度:199.4°f< br / >摂氏度:93°C< br / >

- 屈折率: 1.4615

- ようかいど: 456mg/l

- すいようせい: 不溶性

- PSA: 20.23000

- LogP: 2.43950

- じょうきあつ: 0.8 mmHg ( 20 °C)

- FEMA: 2665 | MENTHOL RACEMIC

- マーカー: 14,5837

- ひせんこうど: -2 º (c=10, EtOH)

- ようかいせい: アルコール、クロロホルム、エーテル、氷酢酸、液体パラフィン、動物油、精油に溶けやすく、水に微溶解する。

DL-Menthol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:UN 1888 6.1/PG 3

- WGKドイツ:2

- 危険カテゴリコード: 37/38-41

- セキュリティの説明: S36/37/39-S24/25-S36-S26

- RTECS番号:OT0350000

-

危険物標識:

- どくせい:LD50 orally in rats: 3180 mg/kg (Jenner)

- ちょぞうじょうけん:−20°C

- TSCA:Yes

- リスク用語:R36/37/38

DL-Menthol 税関データ

- 税関コード:2906110000

- 税関データ:

中国税関コード:

2906110000概要:

2906110000メントール。規制条件:nothing.VAT:17.0%.税金還付率:13.0%。最低関税:5.0%。一般関税:70.0%

申告要素:

製品名, 成分含有量、

要約:

2906110000 2−イソプロピル−5−メチルシクロヘキサノール。監理条件:なし。付加価値税:17.0%税金還付率:13.0%

DL-Menthol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A5384812-100ML |

DL-Menthol |

89-78-1 | 98% | 100ml |

RMB 303.20 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-218692-2.5mg |

(±) Menthol-d4, |

89-78-1 | 2.5mg |

¥2294.00 | 2023-09-05 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2979-100 mg |

DL-Menthol |

89-78-1 | 99.74% | 100MG |

¥485.00 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00645-500g |

DL-Menthol |

89-78-1 | 97% | 500g |

¥283.0 | 2024-07-18 | |

| Cooke Chemical | A5384912-20MG |

DL-Menthol |

89-78-1 | Analysis standard | 20mg |

RMB 95.20 | 2025-02-20 | |

| Cooke Chemical | A5384812-500ml |

DL-Menthol |

89-78-1 | 98% | 500ml |

RMB 820.00 | 2025-02-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 05174-100MG |

DL-Menthol |

89-78-1 | 100mg |

¥1201 | 2025-01-10 | ||

| ChemScence | CS-W020600-1000g |

DL-Menthol |

89-78-1 | ≥98.0% | 1000g |

$78.0 | 2021-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X00645-100g |

DL-Menthol |

89-78-1 | 97% | 100g |

¥58.0 | 2024-07-18 | |

| TRC | M218900-5g |

DL-Menthol |

89-78-1 | 5g |

$617.00 | 2023-05-18 |

DL-Menthol 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Lithium, [μ3-[(1,2-η)-1,5-cyclooctadiene-κC1:κC2]][μ3-[(1,2,5,6-η)-1,5-cycloocta… Solvents: 1,2-Dimethoxyethane ; 18 h, 5 bar, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Heterogeneous Olefin Hydrogenation Enabled by a Highly-Reduced Nickel(-II) Catalyst Precursor, Chemistry - A European Journal, 2020, 26(28), 6113-6117

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2181756-03-4 Solvents: Toluene , Dodecane ; 3 h, 40 bar, 80 °C

リファレンス

- Inexpensive ruthenium NNS-complexes as efficient ester hydrogenation catalysts with high C=O vs. C=C selectivities, Advanced Synthesis & Catalysis, 2018, 360(6), 1151-1158

合成方法 4

はんのうじょうけん

1.1 Solvents: Water ; 24 h, rt

リファレンス

- Using Vietnamese fresh carrot as a biocatalyst in organic synthesis, Tap Chi Hoa Hoc, 2006, 44(6), 772-776

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium iodide Catalysts: Bromodimethylsulfonium bromide Solvents: Methanol ; 0 °C; 6 h, rt

リファレンス

- Selective Deprotection of tert-Butyldimethylsilyl Ethers Using Nafion-H/Sodium Iodide (or Bromodimethylsulfonium Bromide) in Methanol, Synthetic Communications, 2003, 33(23), 4043-4052

合成方法 6

DL-Menthol Raw materials

DL-Menthol Preparation Products

DL-Menthol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:89-78-1)DL-Menthol

注文番号:LE6006

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:48

価格 ($):discuss personally

DL-Menthol 関連文献

-

Yan Liu,Ang Li,Xiuli Feng,Xiaoyan Jiang,Xiao Sun,Weizhen Huang,Xiaosong Zhu,Zhongxi Zhao RSC Adv. 2018 8 9353

-

Tamás Kovács,Hugo K. Christenson Faraday Discuss. 2012 159 123

-

Dattatraya H. Dethe,Raghavender Boda Org. Biomol. Chem. 2016 14 5843

-

4. Insights into the crystal structure, polymorphism and thermal behavior of menthol optical isomers and racematesYohann Corvis,Philippe Négrier,Stéphane Massip,Jean-Michel Leger,Philippe Espeau CrystEngComm 2012 14 7055

-

Juliusz Pernak,Joanna Feder-Kubis,Anna Cieniecka-Ros?onkiewicz,Cedric Fischmeister,Scott T. Griffin,Robin D. Rogers New J. Chem. 2007 31 879

89-78-1 (DL-Menthol) 関連製品

- 2216-51-5(L(-)-Menthol)

- 23283-97-8((+)-Isomenthol)

- 590-67-0(1-Methylcyclohexanol)

- 17575-21-2(Lanatoside B)

- 101-43-9(Cyclohexyl 2-Methylprop-2-enoate)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:89-78-1)DL-Menthol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:89-78-1)Menthol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ